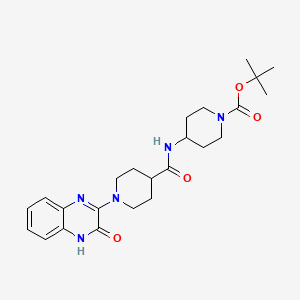

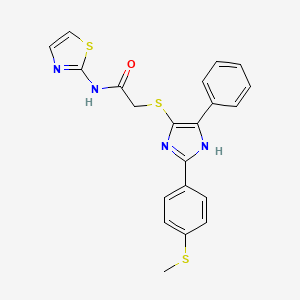

![molecular formula C14H12BrNO3 B2468651 2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol CAS No. 329777-36-8](/img/structure/B2468651.png)

2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol” is a biochemical compound with the molecular formula C14H12BrNO3 and a molecular weight of 322.15 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol” consists of a benzodioxol group attached to a bromophenol group via an amino-methyl bridge .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol” include a molecular weight of 322.15 and a molecular formula of C14H12BrNO3 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Background: The indole nucleus, a privileged structural motif, has been explored for its diverse biological activities. In the context of cancer research, microtubules and tubulin proteins are crucial targets for anticancer agents. Microtubule-targeting agents disrupt microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells .

Compound Description:2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol: is an indole derivative with a 1,3-benzodioxole ring fused to its amino group. This compound has shown promise in anticancer studies.

Findings: A detailed structure–activity relationship study identified two potent derivatives:

Further mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and triggered apoptosis in CCRF-CEM cancer cells. These findings suggest that 2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol and related indoles could serve as templates for developing more potent anticancer analogs .

Carbonic Anhydrase Inhibition

Background: Carbonic anhydrases (CAs) play a role in pH regulation within tumor cells, making them attractive targets for cancer therapy.

Zukünftige Richtungen

Future research could focus on further understanding the properties and potential applications of “2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol”. This could include exploring its potential uses in proteomics research , as well as investigating its synthesis, mechanism of action, and safety profile in more detail.

Wirkmechanismus

Target of Action

It is known that this compound is used in proteomics research .

Biochemical Pathways

As it is used in proteomics research, it may interact with various proteins and influence multiple pathways .

Result of Action

It is used in proteomics research, suggesting that it may have effects on protein expression or function .

Eigenschaften

IUPAC Name |

2-[(1,3-benzodioxol-5-ylamino)methyl]-4-bromophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO3/c15-10-1-3-12(17)9(5-10)7-16-11-2-4-13-14(6-11)19-8-18-13/h1-6,16-17H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEJRAMJXJSULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NCC3=C(C=CC(=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1,1-Dioxothietan-3-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2468575.png)

![2-(chloromethyl)-6-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2468576.png)

![2-[3-(3,4-Dimethylanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2468577.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2468582.png)

![2-([1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid](/img/structure/B2468587.png)

![6-ethyl-3-{[4-(4-fluorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2468591.png)